molecular formula C10H7NO4 B6279515 4-(5-oxo-4,5-dihydro-1,2-oxazol-3-yl)benzoic acid CAS No. 1429896-69-4

4-(5-oxo-4,5-dihydro-1,2-oxazol-3-yl)benzoic acid

Cat. No. B6279515
CAS RN: 1429896-69-4
M. Wt: 205.2
InChI Key:
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Description

4-(5-oxo-4,5-dihydro-1,2-oxazol-3-yl)benzoic acid, also known as 4-oxo-5-oxazol-3-ylbenzoic acid, is a carboxylic acid that has been studied for its diverse applications in scientific research. This compound is an interesting building block for organic synthesis due to its versatile reactivity and its ability to form various derivatives. It has been used in various fields such as material science, catalysis, and drug development. It is also known for its ability to act as an inhibitor of enzymes and receptors, making it a useful tool for studying biochemical and physiological effects.

Scientific Research Applications

4-(5-oxo-4,5-dihydro-1,2-oxazol-3-yl)benzoic acid has been used in a variety of scientific research applications. It has been used as a building block for organic synthesis to create various derivatives and compounds. It has also been used in material science and catalysis. Additionally, it has been used as a tool to study the biochemical and physiological effects of drugs and other compounds.

Mechanism of Action

4-(5-oxo-4,5-dihydro-1,2-oxazol-3-yl)benzoic acid is known to act as an inhibitor of enzymes and receptors. It does this by binding to the active site of the enzyme or receptor, thus blocking its activity. This inhibition can be used to study the biochemical and physiological effects of drugs and other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(5-oxo-4,5-dihydro-1,2-oxazol-3-yl)benzoic acid have been studied in various research studies. It has been shown to inhibit the activity of enzymes and receptors, which can lead to changes in biochemical and physiological processes. For example, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the transmission of nerve impulses. Additionally, it has been shown to inhibit the activity of 5-hydroxytryptamine receptors, which can lead to changes in mood and appetite.

Advantages and Limitations for Lab Experiments

4-(5-oxo-4,5-dihydro-1,2-oxazol-3-yl)benzoic acid has several advantages and limitations when used in laboratory experiments. Its advantages include its versatility, as it can be used as a building block for organic synthesis, and its ability to act as an inhibitor of enzymes and receptors. Its limitations include its low solubility in water and its potential toxicity.

Future Directions

There are several potential future directions for 4-(5-oxo-4,5-dihydro-1,2-oxazol-3-yl)benzoic acid. One potential future direction is the development of new synthesis methods for the compound. Additionally, further research could be done to explore the biochemical and physiological effects of the compound, as well as its potential applications in drug development. Finally, further research could be done to explore the potential toxicity of the compound and its potential uses as a therapeutic agent.

Synthesis Methods

4-(5-oxo-4,5-dihydro-1,2-oxazol-3-yl)benzoic acid can be synthesized using several different methods. One method involves the reaction of a primary amine with an aldehyde in the presence of an acid catalyst. The resulting product is then reacted with a base to form the desired 4-(5-oxo-4,5-dihydro-1,2-oxazol-3-yl)benzoic acid. Another method involves the reaction of a primary amine with a ketone in the presence of an acid catalyst. The resulting product is then reacted with a base to form the desired 4-(5-oxo-4,5-dihydro-1,2-oxazol-3-yl)benzoic acid. Additionally, 4-(5-oxo-4,5-dihydro-1,2-oxazol-3-yl)benzoic acid can be synthesized using a reaction between an aldehyde and a nitrile in the presence of an acid catalyst.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(5-oxo-4,5-dihydro-1,2-oxazol-3-yl)benzoic acid involves the formation of the oxazoline ring followed by the introduction of the carboxylic acid group onto the benzene ring.", "Starting Materials": [ "2-aminobenzoic acid", "glyoxylic acid", "sodium hydroxide", "acetic anhydride", "acetic acid", "ethanol", "sulfuric acid", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: Conversion of 2-aminobenzoic acid to 2-(2-oxoethyl)benzoic acid by reaction with glyoxylic acid in the presence of sodium hydroxide.", "Step 2: Cyclization of 2-(2-oxoethyl)benzoic acid to form 4-(5-oxo-4,5-dihydro-1,2-oxazol-3-yl)benzoic acid by reaction with acetic anhydride in the presence of acetic acid and ethanol.", "Step 3: Hydrolysis of the oxazoline ring to form 4-(5-hydroxy-4,5-dihydro-1,2-oxazol-3-yl)benzoic acid by treatment with sulfuric acid.", "Step 4: Conversion of the hydroxy group to a carboxylic acid group by reaction with sodium bicarbonate in the presence of sodium chloride and water." ] }

CAS RN

1429896-69-4

Product Name

4-(5-oxo-4,5-dihydro-1,2-oxazol-3-yl)benzoic acid

Molecular Formula

C10H7NO4

Molecular Weight

205.2

Purity

95

Origin of Product

United States

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